(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Fluoropyrrolidine Derivatives
This compound has been used in the preparation of N-protected 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. The methodology involves double fluorination, leading to the synthesis of various intermediates such as carboxamides and methyl esters, showcasing its utility in creating enantiomerically pure compounds for medicinal applications (R. Singh & T. Umemoto, 2011).
Oxidation and Functionalization
Research has shown its application in the FeSO(4)/TBHP system, enabling direct oxidation adjacent to nitrogen of arylureas, producing unique tert-butoxylated and hydroxylated products. This process underscores its versatility in generating compounds with potential pharmaceutical relevance (Ying Wei et al., 2011).
Catalytic Reactions
It serves as a critical intermediate in catalytic reactions for synthesizing aminopyrroles and bicyclic analogues through a palladium-catalyzed reaction. This demonstrates its importance in developing compounds with potential biological activities (Guanyinsheng Qiu et al., 2017).
Synthesis of Protected Oxazolidines
The compound's utility extends to the synthesis of N-Boc protected oxazolidines, highlighting its role in creating synthetic precursors for medicinally significant candidates, reflecting its critical function in streamlining the production of complex organic molecules (S. Khadse & P. Chaudhari, 2015).
Boc Group Migration
Research involving base-generated alkoxide has explored the N→O tert-butyloxycarbonyl (Boc) migration, emphasizing the compound's role in studying reaction mechanisms and developing novel synthetic strategies (F. Xue & R. Silverman, 2010).
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCHOAIXJTLDT-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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